Cas no 1270407-73-2 (3-chloro-4-(morpholin-3-yl)phenol)
3-chloro-4-(morpholin-3-yl)phenol Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-4-(morpholin-3-yl)phenol
- 1270407-73-2
- EN300-1965930
-
- Inchi: 1S/C10H12ClNO2/c11-9-5-7(13)1-2-8(9)10-6-14-4-3-12-10/h1-2,5,10,12-13H,3-4,6H2
- InChI Key: HHERMMUTCBOARW-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1COCCN1)O
Computed Properties
- Exact Mass: 213.0556563g/mol
- Monoisotopic Mass: 213.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 41.5Ų
3-chloro-4-(morpholin-3-yl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1965930-0.05g |
3-chloro-4-(morpholin-3-yl)phenol |
1270407-73-2 | 0.05g |
$1188.0 | 2023-09-17 | ||
| Enamine | EN300-1965930-0.1g |
3-chloro-4-(morpholin-3-yl)phenol |
1270407-73-2 | 0.1g |
$1244.0 | 2023-09-17 | ||
| Enamine | EN300-1965930-0.25g |
3-chloro-4-(morpholin-3-yl)phenol |
1270407-73-2 | 0.25g |
$1300.0 | 2023-09-17 | ||
| Enamine | EN300-1965930-0.5g |
3-chloro-4-(morpholin-3-yl)phenol |
1270407-73-2 | 0.5g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1965930-1.0g |
3-chloro-4-(morpholin-3-yl)phenol |
1270407-73-2 | 1g |
$1414.0 | 2023-05-31 | ||
| Enamine | EN300-1965930-2.5g |
3-chloro-4-(morpholin-3-yl)phenol |
1270407-73-2 | 2.5g |
$2771.0 | 2023-09-17 | ||
| Enamine | EN300-1965930-5.0g |
3-chloro-4-(morpholin-3-yl)phenol |
1270407-73-2 | 5g |
$4102.0 | 2023-05-31 | ||
| Enamine | EN300-1965930-10.0g |
3-chloro-4-(morpholin-3-yl)phenol |
1270407-73-2 | 10g |
$6082.0 | 2023-05-31 | ||
| Enamine | EN300-1965930-1g |
3-chloro-4-(morpholin-3-yl)phenol |
1270407-73-2 | 1g |
$1414.0 | 2023-09-17 | ||
| Enamine | EN300-1965930-5g |
3-chloro-4-(morpholin-3-yl)phenol |
1270407-73-2 | 5g |
$4102.0 | 2023-09-17 |
3-chloro-4-(morpholin-3-yl)phenol Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 3-chloro-4-(morpholin-3-yl)phenol
Introduction to 3-chloro-4-(morpholin-3-yl)phenol (CAS No. 1270407-73-2)
3-chloro-4-(morpholin-3-yl)phenol, a compound with the chemical formula C11H14ClNO2, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its unique CAS number 1270407-73-2, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural features of this molecule, particularly the presence of a chloro substituent and a morpholine ring, make it a versatile scaffold for further chemical modifications and biological evaluations.
The 3-chloro-4-(morpholin-3-yl)phenol molecule exhibits a distinct arrangement of functional groups that contribute to its reactivity and biological activity. The chloro group at the third position of the phenol ring enhances its electrophilic character, making it susceptible to nucleophilic substitution reactions. This property is particularly useful in medicinal chemistry for the synthesis of more complex derivatives. Additionally, the morpholine ring introduces a secondary amine functionality, which can participate in hydrogen bonding interactions and influence the molecule's solubility and binding affinity.
In recent years, there has been growing interest in exploring the pharmacological properties of heterocyclic compounds containing morpholine moieties. Morpholine derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects. The incorporation of a morpholine group into a phenolic framework has been shown to enhance the bioavailability and target specificity of drug candidates. This has led to extensive research into synthesizing novel morpholine-based compounds for therapeutic purposes.
The synthesis of 3-chloro-4-(morpholin-3-yl)phenol involves multi-step organic reactions that require precise control over reaction conditions. Typically, the process begins with the chlorination of a suitable precursor, followed by nucleophilic substitution with morpholine. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve higher yields and purities. These methods are critical in ensuring that the final product meets the stringent requirements for pharmaceutical applications.
The biological evaluation of 3-chloro-4-(morpholin-3-yl)phenol has revealed several promising properties. Preclinical studies have demonstrated its potential as an inhibitor of various enzymatic targets relevant to human diseases. For instance, it has shown inhibitory activity against enzymes involved in cancer cell proliferation and inflammation pathways. These findings have prompted further investigation into its mechanism of action and potential therapeutic applications.
One of the most exciting areas of research involving 3-chloro-4-(morpholin-3-yl)phenol is its role in developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer and autoimmune disorders. By targeting specific kinases, it is possible to modulate these pathways and alleviate disease symptoms. The structural features of this compound make it an excellent candidate for designing kinase inhibitors with high selectivity and efficacy.
In addition to its kinase inhibitory activity, 3-chloro-4-(morpholin-3-yl)phenol has also been explored for its antimicrobial properties. Emerging evidence suggests that this compound can disrupt bacterial cell membranes and inhibit bacterial growth. This makes it a promising candidate for developing new antibiotics to combat antibiotic-resistant strains. The ability to design molecules that can overcome existing resistance mechanisms is crucial in addressing the growing threat of antimicrobial resistance.
The development of new drug candidates is often hindered by issues related to drug solubility and bioavailability. However, the presence of both hydrophilic and hydrophobic regions in 3-chloro-4-(morpholin-3-yl)phenol enhances its solubility in both aqueous and organic solvents. This property is advantageous for formulating drug products that can be administered via multiple routes, including oral and intravenous delivery.
The future prospects for 3-chloro-4-(morpholin-3-yl)phenol are vast, with ongoing research focused on optimizing its pharmacological properties and exploring new therapeutic indications. Advances in computational chemistry and molecular modeling are expected to accelerate the discovery process by allowing researchers to predict the behavior of this compound in different biological systems. Additionally, collaborations between academic institutions and pharmaceutical companies will be essential in translating laboratory findings into clinical applications.
In conclusion, 3-chloro-4-(morpholin-3-yl)phenol (CAS No. 1270407-73-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents with diverse biological activities. As research continues to uncover new applications for this molecule, it is likely to play an important role in addressing some of the most pressing challenges in modern medicine.
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